molecular formula C19H15N5O3 B2700914 3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one CAS No. 863019-84-5

3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one

Cat. No. B2700914
CAS RN: 863019-84-5
M. Wt: 361.361
InChI Key: ZUUSJIVWKBSJEH-UHFFFAOYSA-N
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Description

The compound “3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . The compound is a useful research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484.


Synthesis Analysis

The synthesis of such compounds involves the incorporation of active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with an active methylene group in thiobarbituric acid derivatives at C-5 . The structures of all synthesized compounds are characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR . The cyclization involves the methyl group of the acetyl moiety and the amide carbonyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are characterized by their melting points and spectral data. For instance, one of the compounds synthesized had a melting point greater than 360 °C .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel heterocyclic compounds, including pyrimidines, pyrazolines, and thiazolopyrimidines, has been a significant area of research. These compounds are synthesized and characterized through spectral, crystallographic, and elemental analysis methods. The structural refinement aims at improving receptor-ligand recognition, with modifications introduced to enhance steric bulk, flexibility, and lipophilicity, ultimately leading to potent and selective human receptor antagonists (Squarcialupi et al., 2016; Saracoglu et al., 2020).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal effects of pyrimidine derivatives, indicating their potential as chemotherapeutic agents. These compounds have been tested against various strains of bacteria and fungi, showing significant activity in some cases and providing a basis for further exploration as antimicrobial and antifungal agents (Jafar et al., 2017; Cai et al., 2016).

Anticancer and Antitubercular Activities

The anticancer and antitubercular activities of pyrimidine derivatives have been evaluated, with some compounds showing significant activity against human tumor cell lines and tuberculosis-causing bacteria. These findings highlight the potential of pyrimidine derivatives in developing new anticancer and antitubercular therapies (Bhosle et al., 2015; Dangi et al., 2011).

Antinociceptive and Anti-inflammatory Properties

Research into the antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives demonstrates their potential in pain management and inflammation treatment without the ulcerogenic activity associated with traditional nonsteroidal anti-inflammatory drugs. This line of investigation opens up possibilities for the development of safer pain and inflammation management options (Selvam et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological effects and potential therapeutic applications. Pyridopyrimidines are of great interest due to their biological potential and have been studied in the development of new therapies .

properties

IUPAC Name

3-(3-methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-27-15-9-5-8-14(10-15)24-18-17(21-22-24)19(26)23(12-20-18)11-16(25)13-6-3-2-4-7-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUSJIVWKBSJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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